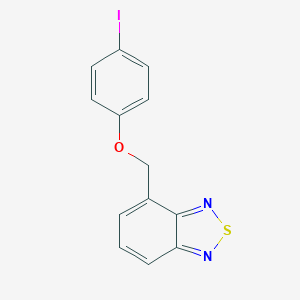![molecular formula C16H18N2OS B299537 1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea, also known as MPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPTU belongs to the class of thiourea derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Thiourea derivatives have been recognized for their antimicrobial properties. Studies have shown that the antimicrobial activity of these compounds is influenced by the type and position of substituents on the phenyl group, with certain substituents enhancing their effectiveness against bacterial and fungal strains (Limban et al., 2011). Similarly, other research supports the antimicrobial potential of thiourea derivatives, highlighting their ability to inhibit bacterial and fungal growth (Wardkhan et al., 2008).
The structural analysis of thiourea compounds has also been a focal point, with studies elucidating the crystal structures of these compounds. For instance, the crystal structure of a thiourea derivative was revealed, providing insights into its molecular arrangement and bonding interactions (Yin et al., 2012).
Moreover, the spectroscopic properties and anti-pathogenic activity of thiourea derivatives have been extensively studied. Research has demonstrated the potential of these compounds to develop novel antimicrobial agents with antibiofilm properties, expanding their applicability in scientific research (Limban et al., 2011).
Biochemical and Pharmacological Applications
Beyond their chemical properties, thiourea derivatives have shown promise in various biochemical and pharmacological applications:
Inhibition of key enzymes involved in biological processes is a significant area of study. For instance, phenylthiourea was identified as a competitive inhibitor of phenoloxidase, an enzyme crucial for melanization. The inhibition mechanism and constants have been determined, providing valuable insights into the interaction between phenylthiourea and phenoloxidase (Ryazanova et al., 2012).
The exploration of thiourea derivatives in the synthesis of novel compounds with potential therapeutic applications has been a subject of significant interest. For example, N-substituted tetrahydropyrimidines based on phenylthiourea exhibited inhibitory action against crucial enzymes like acetylcholinesterase and α-glycosidase, indicating their potential in treating diseases related to enzyme malfunction (Maharramova et al., 2018).
Additionally, the antioxidant, antidiabetic, anticholinergic, and antiepileptic properties of thiourea derivatives have been examined, shedding light on their multifunctional therapeutic potential (Maharramova et al., 2018).
Eigenschaften
Molekularformel |
C16H18N2OS |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-[2-(2-methylphenoxy)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C16H18N2OS/c1-13-7-5-6-10-15(13)19-12-11-17-16(20)18-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H2,17,18,20) |
InChI-Schlüssel |
GBPRGJDUEMKMOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCNC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=CC=C1OCCNC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)

![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)

![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)